molecular formula C12H15ClN2O3S B5717880 1-(2-CHLOROBENZOYL)-4-METHANESULFONYLPIPERAZINE

1-(2-CHLOROBENZOYL)-4-METHANESULFONYLPIPERAZINE

Cat. No.: B5717880
M. Wt: 302.78 g/mol
InChI Key: IALVTCTYRJLQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 2-chlorobenzoyl group and a methanesulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine typically involves the reaction of 2-chlorobenzoyl chloride with 4-methanesulfonylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative.

Scientific Research Applications

1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALVTCTYRJLQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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